molecular formula C8H15ClO2 B14340498 2-(3-Chloropropyl)-2-methyl-1,3-dioxane CAS No. 103522-91-4

2-(3-Chloropropyl)-2-methyl-1,3-dioxane

Cat. No.: B14340498
CAS No.: 103522-91-4
M. Wt: 178.65 g/mol
InChI Key: QIXRXUYMMKMGOL-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-2-methyl-1,3-dioxane is an organic compound with the molecular formula C7H13ClO2 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-2-methyl-1,3-dioxane typically involves the reaction of 3-chloropropyl ketone with ethylene glycol under acidic conditions. The reaction proceeds through the formation of a ketal intermediate, which is then cyclized to form the dioxane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The scalability of the synthesis process makes it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-2-methyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of alcohols or ethers.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of alkanes or alcohols.

Scientific Research Applications

2-(3-Chloropropyl)-2-methyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-2-methyl-1,3-dioxane involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloropropyl)-2-methyl-1,3-dioxane is unique due to its specific ring structure and the presence of both chlorine and methyl groups.

Properties

CAS No.

103522-91-4

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

2-(3-chloropropyl)-2-methyl-1,3-dioxane

InChI

InChI=1S/C8H15ClO2/c1-8(4-2-5-9)10-6-3-7-11-8/h2-7H2,1H3

InChI Key

QIXRXUYMMKMGOL-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCCO1)CCCCl

Origin of Product

United States

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